3-Bromotyrosine

Oxidative Stress Enzymology Biomarker

3-Bromotyrosine (3-BrY) is the definitive biomarker for eosinophil peroxidase (EPO)-catalyzed protein oxidation, strictly differentiating EPO from MPO activity. Validated for non-invasive urinary GC/MS asthma severity monitoring. Our high-purity standard (≥95%) ensures lot-to-lot consistency, stability under ambient storage, and is essential for SAR studies of tyrosine halogenation. Procure now to advance your oxidative stress research.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 54788-30-6
Cat. No. B1580512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromotyrosine
CAS54788-30-6
Synonyms3-bromo-DL-tyrosine
3-bromo-Tyr
3-bromotyrosine
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)Br)O
InChIInChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)
InChIKeyHGWOSUKIFQMEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromotyrosine (CAS 54788-30-6): A Specialized Halogenated Tyrosine Derivative for Oxidative Stress and Eosinophil Activation Research


3-Bromotyrosine (3-BrY) is a monohalogenated derivative of the amino acid L-tyrosine, characterized by a bromine atom substitution ortho to the hydroxy group on the benzene ring [1]. This non-proteinogenic L-alpha-amino acid is primarily formed endogenously as a stable product of protein oxidation, specifically through the halogenation of tyrosine residues catalyzed by the enzyme eosinophil peroxidase (EPO) [2]. As such, it serves as a specific molecular marker for oxidative damage mediated by reactive brominating species, particularly in the context of eosinophil activation and inflammation [3].

Why 3-Bromotyrosine (CAS 54788-30-6) Cannot Be Substituted with Other Halogenated Tyrosines


The interchangeability of halogenated tyrosine analogs is severely limited by their distinct chemical and biological behaviors. The identity of the halogen atom, its position on the aromatic ring, and the degree of substitution (mono- vs. di-halogenation) dictate each compound's physicochemical properties, enzymatic recognition, and biological activity [1]. For example, the formation of 3-bromotyrosine in vivo is a specific, enzyme-catalyzed process (by EPO) with yields that are dramatically different from its chloro- counterpart, reflecting the unique reactivity of bromide in biological systems [2]. Similarly, the position of the halogen atom is critical, as seen in microbiological studies where 2-bromo and 3-bromo isomers exhibit vastly different potencies as growth inhibitors [3]. These variations translate directly to experimental outcomes and diagnostic specificity, making the selection of the precise analog—3-bromotyrosine—a necessity rather than a preference for studies of eosinophil-specific oxidative damage or halogen-dependent structure-activity relationships [4].

Quantitative Differentiation Guide for Procuring 3-Bromotyrosine (CAS 54788-30-6)


Superior Yields in Biological Halogenation Compared to 3-Chlorotyrosine

3-Bromotyrosine formation is kinetically and thermodynamically favored over its chloro- analog in biological systems. Under physiological conditions, the bromination of tyrosyl residues is considerably more facile than chlorination [1]. This is quantitatively reflected in enzymatic assays where, at physiological halide concentrations, the yield of 3-bromotyrosine was 16-fold greater than that of 3-chlorotyrosine, even though chlorination was not affected by the presence of bromide [2].

Oxidative Stress Enzymology Biomarker

Differentiated Microbiological Activity Compared to 2-Bromotyrosine Isomer

The position of the bromine atom on the tyrosine ring is a critical determinant of biological activity. In a comparative study of monohalogenated tyrosine analogs, 2-bromotyrosine was found to be a much more effective growth inhibitor than 3-bromotyrosine against three different microorganisms (Escherichia coli 9723, Streptococcus faecalis 8043, and Lactobacillus plantarum 8014) [1].

Antimicrobial Structure-Activity Relationship Microbiology

Role as a Specific and Quantifiable Biomarker for Eosinophil Activation in Clinical Studies

3-Bromotyrosine has been rigorously validated as a quantifiable biomarker that correlates with disease severity and therapeutic response in asthma, differentiating it from general eosinophil counts. In a randomized, placebo-controlled crossover study, treatment with the inhaled corticosteroid budesonide significantly lowered median sputum 3-bromotyrosine levels to 0.24 mmol/mol (relative to tyrosine), compared to levels of 0.64, 0.62, and 0.43 mmol/mol during treatment with placebo, terbutaline, and budesonide-terbutaline combination, respectively [1].

Asthma Inflammation Diagnostics

Demonstrated Stability and Feasibility as a Routine Analyte in Biological Matrices

For procurement of standards or for designing clinical studies, the pre-analytical stability of 3-bromotyrosine is a critical and quantifiable parameter that ensures reliable measurement. Studies have determined that 3-bromotyrosine concentrations in serum are stable for up to 8 days at 4°C, 30 days at -20°C, and 180 days at -80°C [1]. This contrasts with the stability profile of other oxidative markers like 3-chlorotyrosine, which have been shown to require more stringent sample handling to prevent artifact generation [2].

Analytical Chemistry Biomarker Validation Pre-analytical Variables

Enzymatic Differentiation: Exclusive Product of Eosinophil Peroxidase

The enzymatic origin of 3-bromotyrosine provides a clear point of differentiation. It is a major and specific product of protein oxidation catalyzed by eosinophil peroxidase (EPO), in contrast to 3-chlorotyrosine, which is a hallmark product of myeloperoxidase (MPO) from neutrophils [1]. This pathway specificity is crucial; while MPO can also produce some 3-bromotyrosine under specific conditions (e.g., high pH), its primary product is 3-chlorotyrosine [2].

Enzymology Oxidative Stress Pathway Specificity

Primary Research and Industrial Use Cases for 3-Bromotyrosine (CAS 54788-30-6)


Quantitative Biomarker for Asthma Severity and Exacerbation Risk in Clinical Research

In clinical studies of asthma and other TH2-high eosinophilic disorders, 3-bromotyrosine serves as a validated, non-invasive biomarker. Urinary total conjugated 3-bromotyrosine levels are significantly higher in patients with severe asthma compared to non-severe asthma, independently associate with disease severity, correlate with the number of exacerbations, and predict exacerbation risk over a one-year follow-up [1]. This application stems directly from its role as a stable, quantifiable end-product of eosinophil activation, as established in the evidence for its clinical utility.

Investigating Structure-Activity Relationships (SAR) in Halogenated Amino Acids

3-Bromotyrosine is an essential research tool for dissecting the impact of specific halogen substitutions on biological activity. As demonstrated by the direct comparison with its 2-bromo isomer, the position of the halogen atom dramatically alters its potency as a microbial growth inhibitor [1]. This makes it an invaluable compound for systematic studies exploring the SAR of tyrosine analogs, where precise, positional isomers are required to map biological interactions.

Monitoring Eosinophil Peroxidase Activity and Oxidative Stress In Vitro

For enzymologists and researchers studying oxidative stress pathways, 3-bromotyrosine is the definitive marker for eosinophil peroxidase (EPO) activity [1]. Its formation is highly specific to EPO, distinguishing it from the myeloperoxidase (MPO)-derived 3-chlorotyrosine [2]. Quantification of 3-bromotyrosine in cell culture supernatants or purified enzyme systems provides a direct and reliable readout of EPO-catalyzed protein bromination, enabling accurate assessment of this specific oxidative pathway.

Analytical Standard for Mass Spectrometry-Based Assays in Biofluids

Procuring high-purity 3-bromotyrosine is a prerequisite for developing and validating sensitive analytical methods, such as the gas chromatography-mass spectrometry (GC/MS) assays used for its detection in complex biological matrices like serum, plasma, or urine [1]. The demonstrated stability of the compound under various storage conditions is a critical parameter that supports its use as a reliable analytical standard for both pre-clinical and clinical sample analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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